4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate
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Overview
Description
4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a naphthalene ring, a formamido group, and a nitrophenyl ester. Its unique configuration makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the naphthalene derivative. The process includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of 3-hydroxynaphthalen-2-yl derivative through a series of reactions, including nitration and reduction.
Formamido Group Addition:
Esterification: The final step involves the esterification of the nitrophenyl group with 3-methylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and advanced purification techniques to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxylated derivatives.
Scientific Research Applications
4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth and reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol
Uniqueness
4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C26H19N3O6 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C26H19N3O6/c1-16-5-4-8-20(11-16)26(32)35-24-10-9-17(12-22(24)29(33)34)15-27-28-25(31)21-13-18-6-2-3-7-19(18)14-23(21)30/h2-15,30H,1H3,(H,28,31)/b27-15+ |
InChI Key |
IXUVRZIHUHFMHP-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-] |
Origin of Product |
United States |
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